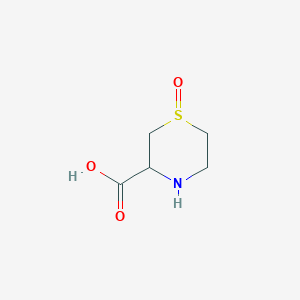

1-Oxo-1,4-thiazinane-3-carboxylic acid

Description

Historical Perspective and Discovery in Natural Products Chemistry

The story of 1-Oxo-1,4-thiazinane-3-carboxylic acid is intrinsically linked to the study of sulfur-containing compounds in the genus Allium.

The most well-known derivative of this compound is cycloalliin (B177089), which is the 5-methyl substituted version of the parent compound. Cycloalliin has been identified as a naturally occurring, non-volatile, sulfur-containing amino acid in onions (Allium cepa) and garlic (Allium sativum). Its discovery is rooted in the pioneering work on the chemistry of Allium species. While cycloalliin is found in these plants, it is often considered a secondary product formed from its precursor, S-propenyl-L-cysteine sulfoxide (B87167) (isoalliin), particularly when the plant tissue is processed or heated, which deactivates the enzyme alliinase. The Finnish chemist Artturi Ilmari Virtanen, a Nobel laureate, made significant contributions to the understanding of sulfur-containing compounds in plants, laying the groundwork for the isolation and characterization of such molecules. The isolation of these compounds typically involves extraction from the plant material followed by chromatographic techniques to separate the various sulfur-containing constituents.

Initial interest in 1,4-thiazinane carboxylic acids stemmed from their natural occurrence in widely consumed food sources. Early research focused on their isolation, structural elucidation, and understanding their biosynthetic pathways within Allium species. Over time, the focus has expanded to include the synthesis of various derivatives and the exploration of their biological activities. The inherent chirality and the presence of multiple functional groups in these molecules make them attractive targets for synthetic chemists and valuable scaffolds in medicinal chemistry. The stability of the 1-oxo-1,4-thiazinane ring, as seen in cycloalliin, compared to other transient sulfur compounds in crushed garlic and onions, has also driven research into its potential as a stable bioactive compound. The broader class of 1,4-thiazine derivatives has been investigated for a wide range of pharmacological activities, which has, in turn, sustained interest in the naturally occurring carboxylic acid members of this family.

Structural Elucidation and Nomenclature

The precise naming and understanding of the molecular architecture are fundamental to the study of any chemical compound.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the parent compound is named This compound . The numbering of the heterocyclic ring begins with the sulfur atom as position 1, followed by the adjacent carbon, and proceeds around the ring to the nitrogen atom at position 4.

A prominent and widely studied derivative is 5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid , which is commonly known by the trivial name cycloalliin . The stereochemistry of naturally occurring cycloalliin is typically (3S,5S).

| Compound Name | IUPAC Name | Common Alias |

| This compound | This compound | - |

| 5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid | 5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid | Cycloalliin |

The core of this compound is the 1,4-thiazinane ring, a six-membered saturated heterocycle containing a sulfur atom and a nitrogen atom at positions 1 and 4, respectively.

The key functional groups present in the molecule are:

A sulfoxide group: The sulfur atom is oxidized to a sulfoxide (S=O), which introduces a chiral center at the sulfur atom and influences the polarity and hydrogen-bonding capabilities of the molecule.

A secondary amine: The nitrogen atom within the ring is a secondary amine.

A carboxylic acid group: The -COOH group attached to position 3 of the ring imparts acidic properties to the molecule and is a key site for potential derivatization.

The presence of these functional groups, particularly the amino acid-like moiety (an amine and a carboxylic acid on adjacent carbons), makes it a cyclic sulfur-containing amino acid. The saturated nature of the thiazinane ring allows for different chair and boat conformations, which can influence its biological activity and interaction with molecular targets. The sulfoxide group is a key feature, contributing to the compound's stability and distinct chemical properties compared to the corresponding sulfide.

Significance within Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and agrochemicals. The 1,4-thiazinane scaffold, and specifically its carboxylic acid derivatives, represent a significant area of interest within this field.

The 1,4-thiazinane ring system is a valuable pharmacophore in medicinal chemistry. Derivatives of 1,4-thiazine have been explored for a multitude of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both a sulfur and a nitrogen atom in the ring provides opportunities for diverse chemical modifications and interactions with biological targets.

This compound and its analogues serve as important chiral building blocks in asymmetric synthesis. The inherent stereocenters in the natural products can be utilized to synthesize other complex chiral molecules. The study of these naturally derived heterocycles provides valuable insights for the design and synthesis of novel bioactive compounds. The structural rigidity of the cyclic system, combined with the functionality of the carboxylic acid and sulfoxide groups, makes it a unique scaffold for developing new therapeutic agents. Research on benzo-fused derivatives, known as benzothiazines, further highlights the importance of the 1,4-thiazine core in the development of compounds with a wide range of pharmacological properties.

Role as a Building Block in Organic Synthesis

While specific, detailed research findings on the use of this compound as a building block are not extensively documented in publicly available literature, its structural features suggest several potential applications in organic synthesis. The bifunctional nature of the molecule, possessing both a secondary amine and a carboxylic acid, allows it to be a valuable precursor for the synthesis of various derivatives and more complex heterocyclic systems.

The general class of thiazinane-carboxylic acids can be synthesized through various routes, often involving the cyclization of acyclic precursors. nih.gov For instance, the reaction of aminoalkylthiols with aldehydes is a common method for constructing the thiazinane ring. nih.gov

The carboxylic acid moiety of this compound can be readily converted into esters, amides, and other acid derivatives, enabling its incorporation into larger molecules such as peptides or other biologically active scaffolds. beilstein-journals.org The secondary amine within the ring can undergo N-alkylation or N-acylation, providing another point for molecular elaboration.

The sulfoxide group adds a chiral center to the molecule, making it a potential chiral building block for asymmetric synthesis. The stereochemistry of the sulfoxide can influence the outcome of subsequent reactions, allowing for the synthesis of enantiomerically pure compounds.

While direct examples of its use are limited, the analogous benzo-1,4-thiazine-3-carboxylic acid derivatives have been explored in the synthesis of amino acid conjugates. beilstein-journals.orgnih.gov However, these studies also highlight the potential instability of such compounds under certain reaction conditions, which can complicate their synthetic utility. beilstein-journals.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Product Type |

| Carboxylic Acid | Esterification | Ester |

| Amide Coupling | Amide | |

| Reduction | Alcohol | |

| Secondary Amine | N-Alkylation | Tertiary Amine |

| N-Acylation | Amide | |

| Sulfoxide | Reduction | Thioether |

| Oxidation | Sulfone |

Analogies to Other Sulfur- and Nitrogen-Containing Heterocycles

This compound shares structural similarities with a broad range of sulfur- and nitrogen-containing heterocycles that are of significant importance in medicinal chemistry. researchgate.netnih.gov These heterocycles are integral components of many approved drugs and biologically active compounds. nih.gov

Thiazolidine-4-carboxylic acid , a five-membered ring analog, is a well-known building block in organic synthesis and is a precursor to various pharmaceutically important compounds, including penicillins.

Morpholine (B109124) , a six-membered saturated heterocycle containing an oxygen and a nitrogen atom, is a common scaffold in drug design, often used to improve the physicochemical properties of a molecule, such as its aqueous solubility. The thiazinane ring can be considered a sulfur-containing bioisostere of the morpholine ring.

Piperazine , another six-membered saturated heterocycle with two nitrogen atoms, is a ubiquitous fragment in medicinal chemistry, found in drugs with a wide range of therapeutic applications, including antipsychotic and antihistaminic agents. researchgate.net

The presence of both sulfur and nitrogen in the 1,4-thiazinane ring offers a unique combination of properties. The sulfur atom can exist in different oxidation states (thioether, sulfoxide, sulfone), which can modulate the electronic and steric properties of the molecule. nih.gov This versatility allows for fine-tuning of a compound's biological activity and pharmacokinetic profile.

Heterocyclic systems containing both nitrogen and sulfur have been investigated for a multitude of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. openmedicinalchemistryjournal.combohrium.comnih.gov The structural framework of this compound provides a foundation upon which more complex and potentially bioactive molecules can be constructed.

Table 2: Comparison of this compound with Related Heterocycles

| Heterocycle | Ring Size | Heteroatoms | Key Features |

| This compound | 6 | N, S=O | Chiral sulfoxide, carboxylic acid, secondary amine |

| Thiazolidine-4-carboxylic acid | 5 | N, S | Precursor to beta-lactam antibiotics |

| Morpholine | 6 | N, O | Improves solubility, common in drug design |

| Piperazine | 6 | N, N | Widespread in centrally acting drugs |

Structure

3D Structure

Properties

CAS No. |

156474-26-9 |

|---|---|

Molecular Formula |

C5H9NO3S |

Molecular Weight |

163.2 g/mol |

IUPAC Name |

1-oxo-1,4-thiazinane-3-carboxylic acid |

InChI |

InChI=1S/C5H9NO3S/c7-5(8)4-3-10(9)2-1-6-4/h4,6H,1-3H2,(H,7,8) |

InChI Key |

XXMSBUDHKMHMTJ-UHFFFAOYSA-N |

SMILES |

C1CS(=O)CC(N1)C(=O)O |

Canonical SMILES |

C1CS(=O)CC(N1)C(=O)O |

Synonyms |

3-Thiomorpholinecarboxylicacid,1-oxide(9CI) |

Origin of Product |

United States |

Stereochemical Aspects and Chiral Synthesis

Diastereoselective and Enantioselective Synthesis Protocols

The controlled synthesis of specific stereoisomers of 1-Oxo-1,4-thiazinane-3-carboxylic acid can be achieved through various diastereoselective and enantioselective methods. These strategies aim to introduce the desired stereochemistry at both the C3-position and the sulfoxide (B87167) group.

Asymmetric transformation provides a powerful tool for the synthesis of chiral compounds from prochiral precursors. In the context of this compound, this can involve the enantioselective oxidation of a precursor 1,4-thiazinane-3-carboxylic acid. The use of chiral oxidizing agents or catalysts can selectively produce one enantiomer of the sulfoxide over the other.

Recent advancements in the asymmetric oxidation of sulfides to chiral sulfoxides have employed metal-based catalysts and organocatalyst systems. For instance, bisguanidinium peroxomolybdate ion-pairing catalysis has been shown to be effective for the enantioselective oxidation of cyclic sulfides under sustainable conditions. acs.orgacs.org Such a methodology could potentially be adapted for the synthesis of this compound, affording high enantioselectivity at the sulfur center. The choice of catalyst and reaction conditions would be crucial in controlling the stereochemical outcome.

Another approach involves the kinetic resolution of a racemic mixture of the sulfoxide. This can be achieved through enzymatic or chemical methods where one enantiomer reacts or is modified at a different rate than the other, allowing for the separation of the unreacted, enantiomerically enriched sulfoxide. rsc.org

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. nih.gov In the synthesis of this compound, a chiral auxiliary could be attached to the carboxylic acid or the amine functionality to influence the stereochemistry of subsequent reactions, such as the introduction of the sulfoxide or modifications to the carbon backbone.

For example, Evans oxazolidinones are widely used chiral auxiliaries that can control the stereochemistry of alkylation reactions at the α-carbon of a carboxylic acid derivative. nih.gov This strategy could be employed to set the stereocenter at the C3-position of the thiazinane ring. Following the stereoselective formation of the carbon framework, the auxiliary can be removed to yield the desired enantiomer of the amino acid moiety.

Furthermore, chiral catalysts can be employed in various stages of the synthesis. For instance, in the synthesis of related benzo-1,4-thiazine derivatives, stereoselective hydrogenation has been explored, although with varying success. beilstein-journals.orgnih.gov The development of more efficient and selective catalysts is an ongoing area of research.

| Method | Description | Potential Application to this compound |

| Asymmetric Oxidation | Enantioselective conversion of a prochiral sulfide to a chiral sulfoxide using a chiral catalyst or reagent. | Direct oxidation of 1,4-thiazinane-3-carboxylic acid to introduce chirality at the sulfur atom. |

| Kinetic Resolution | Differential reaction of enantiomers in a racemic mixture, allowing for the separation of the less reactive, enantiomerically enriched substrate. | Separation of racemic this compound. |

| Chiral Auxiliaries | Reversibly attached chiral molecules that direct the stereochemistry of a reaction. | Control of the stereocenter at the C3-position during the synthesis of the thiazinane ring. |

| Chiral Catalysis | Use of a chiral catalyst to influence the stereochemical outcome of a reaction. | Asymmetric hydrogenation or other transformations to establish stereocenters in the molecule. |

Resolution of Racemic Mixtures

When a synthesis results in a mixture of stereoisomers, resolution techniques can be employed to separate the desired enantiomer or diastereomer. For this compound, which is a carboxylic acid, classical resolution methods are applicable.

Preferential crystallization is a method used to resolve conglomerates, which are racemic mixtures that crystallize as a physical mixture of enantiopure crystals. tandfonline.com By seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, that enantiomer can be induced to crystallize out of the solution. This technique has been successfully applied to the resolution of amino acid derivatives. tandfonline.commdpi.com The feasibility of this method for this compound would depend on its crystallization behavior.

A widely used method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral base. libretexts.orgnii.ac.jp The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nii.ac.jp Once the desired diastereomeric salt is isolated, the chiral base can be removed by treatment with an acid to yield the enantiomerically pure carboxylic acid.

Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine and strychnine, as well as synthetic chiral amines. The choice of the resolving agent and the crystallization solvent are critical factors that influence the efficiency of the resolution. nii.ac.jp

| Resolution Technique | Principle | Applicability to this compound |

| Preferential Crystallization | Seeding a supersaturated racemic solution with a pure enantiomer to induce its crystallization. | Potentially applicable if the compound forms a conglomerate. |

| Diastereomeric Salt Formation | Reaction of the racemic carboxylic acid with a chiral base to form separable diastereomeric salts. | A highly viable and common method for the resolution of carboxylic acids. |

Stereoisomer Characterization and Purity Assessment

The characterization of the stereoisomers of this compound and the determination of their enantiomeric and diastereomeric purity are essential. Several analytical techniques are available for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of diastereomers, as they typically exhibit distinct signals in the NMR spectrum. nih.gov For the determination of enantiomeric excess, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be distinguished by NMR. acs.orgbath.ac.uk Chiral solvating agents can also be used to induce chemical shift differences between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com A variety of CSPs are commercially available, and the selection of the appropriate column and mobile phase is crucial for achieving good separation. For chiral sulfoxides, macrocyclic glycopeptide and cellulose-based CSPs have been shown to be effective. nih.govresearchgate.net

Chemical Reactivity and Transformations

Reactions at the Sulfur Atom

The sulfur atom in 1-Oxo-1,4-thiazinane-3-carboxylic acid exists as a sulfoxide (B87167), which dictates its primary reactivity at this center. This functionality can undergo both further oxidation to a sulfone or reduction back to a sulfide, providing a key handle for modulating the electronic and steric properties of the molecule.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound is already in a sulfoxide state. It can be further oxidized to the corresponding sulfone, the 1,1-dioxide derivative. This transformation is a common reaction for sulfoxides and can be achieved using a variety of strong oxidizing agents. For instance, reagents like hydrogen peroxide, often in the presence of a suitable catalyst, or potassium permanganate (B83412) (KMnO₄) are effective for this type of oxidation. nih.gov The oxidation of sulfides to sulfoxides is a more delicate process, often requiring milder conditions to avoid overoxidation to the sulfone. nih.gov However, starting from the sulfoxide, the conversion to the sulfone is a straightforward oxidative process.

The resulting sulfone exhibits increased polarity and different chemical stability compared to the parent sulfoxide. This transformation is significant as it can alter the biological activity and pharmacokinetic properties of the molecule.

Reductive Processes

The sulfoxide group can be reduced back to the corresponding sulfide, 1,4-thiazinane-3-carboxylic acid. This deoxygenation is a common transformation in organosulfur chemistry and can be accomplished with various reducing agents. ias.ac.inresearchgate.net The choice of reagent can be critical to ensure chemoselectivity, especially given the presence of the carboxylic acid.

A range of methodologies has been developed for the reduction of sulfoxides. researchgate.netresearchgate.net These include systems like thionyl chloride (SOCl₂) in the presence of triphenylphosphine (B44618) (Ph₃P), and sodium borohydride (B1222165) (NaBH₄) with iodine. organic-chemistry.org Other effective reagents include combinations of triflic anhydride (B1165640) and potassium iodide, which are known to be chemoselective and tolerate other functional groups. organic-chemistry.org D-camphorsulfonic acid has also been reported as an efficient metal-free reagent for the deoxygenation of various sulfoxides. ias.ac.in The ability to reduce the sulfoxide provides a pathway to the parent thiazinane ring system, expanding the synthetic utility of the core structure.

Reactions at the Nitrogen Atom

The secondary amine within the 1,4-thiazinane ring is a nucleophilic center that can readily participate in reactions such as alkylation and acylation. These modifications at the nitrogen atom are fundamental for building more complex molecular architectures.

N-Alkylation and Acylation Reactions

The nitrogen atom of the thiazinane ring can be functionalized through N-alkylation or N-acylation. N-alkylation introduces an alkyl group onto the nitrogen, typically by reaction with an alkyl halide in the presence of a base. beilstein-journals.org For related heterocyclic systems like 2H-1,4-benzothiazin-3(4H)-ones, N-alkylation has been successfully achieved using reagents such as alkyl chlorides in the presence of sodium ethoxide. thieme-connect.de

N-acylation involves the introduction of an acyl group, forming an amide linkage. This is commonly carried out using acylating agents like acid chlorides or anhydrides. semanticscholar.orgorientjchem.orgresearchgate.net The reaction often requires a base to neutralize the acid byproduct. The N-acylation of sulfonamides, a related functionality, has been well-documented using various methods, highlighting the general reactivity of such nitrogen centers. researchgate.net These reactions are crucial for creating peptide-like structures or for introducing a wide array of functional groups to modify the compound's properties.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and the one present at the C-3 position of this compound is no exception. It serves as a key site for derivatization through reactions like esterification and amidation.

Esterification and Amidation Reactions

Esterification , the conversion of the carboxylic acid to an ester, can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and conditions are often optimized to drive it towards the product. chemguide.co.uk

Amidation , the reaction of the carboxylic acid with an amine to form an amide, is a cornerstone of medicinal chemistry. asiaresearchnews.com Direct coupling of a carboxylic acid and an amine typically requires a coupling agent to activate the carboxylic acid. acs.org A wide variety of modern coupling reagents are available to facilitate this transformation under mild conditions, which is crucial for complex molecules. researchgate.netnih.gov Successful amidation and esterification significantly broaden the range of accessible derivatives, allowing for the exploration of structure-activity relationships.

Interactive Data Tables

Table 1: Reactions at the Sulfur Atom

| Reaction Type | Reagent Examples | Product Functional Group |

| Oxidation | Hydrogen peroxide, KMnO₄ | Sulfone (1,1-dioxide) |

| Reduction | SOCl₂/Ph₃P, NaBH₄/I₂, D-camphorsulfonic acid | Sulfide |

Table 2: Reactions at the Nitrogen and Carboxylic Acid Moieties

| Moiety | Reaction Type | Reagent Examples | Product Functional Group |

| Nitrogen | N-Alkylation | Alkyl halide + Base | Tertiary Amine |

| Nitrogen | N-Acylation | Acyl chloride or Anhydride | Amide |

| Carboxylic Acid | Esterification | Alcohol + Acid catalyst | Ester |

| Carboxylic Acid | Amidation | Amine + Coupling agent | Amide |

Decarboxylation Pathways

The decarboxylation of this compound is a potential transformation, although the conditions required may be harsh. The presence of a heteroatom (nitrogen) at the alpha-position to the carboxylic acid can influence the stability of the carbanionic intermediate formed upon decarboxylation.

In general, the decarboxylation of α-amino acids can be challenging. However, specific reagents or reaction conditions, such as heating in a high-boiling solvent or the use of specific catalysts, might promote the elimination of carbon dioxide to yield 1-oxo-1,4-thiazinane. The stability of the resulting carbanion or the transition state leading to it would be a key factor in the feasibility of this reaction.

Ring-Opening and Ring-Contraction/Expansion Reactions

The thiazinane ring, particularly with the presence of the sulfoxide group, could be susceptible to ring-opening reactions under certain conditions. For instance, reductive cleavage of the carbon-sulfur bonds could lead to acyclic products. Similarly, strong nucleophiles or bases might induce ring-opening, potentially initiated by an interaction with the sulfoxide group or the protons on the carbons adjacent to it.

Ring-contraction and ring-expansion reactions are common in heterocyclic chemistry, often driven by the formation of more stable ring systems or as a result of specific rearrangements. While no specific examples for this compound are documented, general pathways for such transformations in related sulfur- and nitrogen-containing heterocycles have been observed. For example, nucleophile-induced ring contraction has been reported for more complex, fused 1,4-thiazine systems. beilstein-journals.org Such reactions often proceed through a sequence of bond cleavage and formation, leading to a smaller or larger ring system. Photochemical conditions can also sometimes induce such rearrangements. nih.gov

Electrophilic and Nucleophilic Substitution on the Thiazinane Ring

The this compound ring possesses several sites susceptible to either electrophilic or nucleophilic attack.

Electrophilic Substitution: The nitrogen atom of the thiazinane ring is a potential site for electrophilic attack. Reactions with alkylating agents, acylating agents, or other electrophiles could lead to N-substituted derivatives. The lone pair of electrons on the nitrogen atom makes it nucleophilic and thus reactive towards electrophiles.

Nucleophilic Substitution: The carbon atoms adjacent to the sulfoxide group are activated towards nucleophilic attack due to the electron-withdrawing nature of the S=O bond. A strong nucleophile could potentially displace a leaving group at these positions, although in the parent molecule, a direct substitution would require the displacement of a hydride ion, which is generally unfavorable. However, if a suitable leaving group is introduced on the ring, nucleophilic substitution could become a viable pathway. The reactivity of N-oxides of other heterocyclic systems, such as 1,2,4-triazines, towards nucleophiles has been documented, suggesting that the sulfoxide in the thiazinane ring might similarly activate the ring for such reactions. researchgate.netresearchgate.net

Derivatization and Analog Development

Synthesis of Carboxylic Acid Derivatives

The carboxylic acid group at the C-3 position is a primary target for derivatization to produce esters, amides, and other related functionalities. These modifications can significantly impact the compound's polarity, solubility, and ability to interact with biological targets.

Ester and Amide Analogs

The conversion of the carboxylic acid to esters and amides is a fundamental strategy in medicinal chemistry. For related heterocyclic systems like 4H-benzo[b] nih.govnih.govthiazine-3-carboxylic acid, direct coupling with amino acids to form amides has proven challenging due to the instability of the parent acid under both acidic and basic conditions. nih.govnih.gov A successful alternative involves a linear synthesis where the benzothiazine moiety is assembled from pyruvic acid already attached to an amino acid. nih.gov

While direct synthesis on the 1-Oxo-1,4-thiazinane-3-carboxylic acid core is not widely reported, established methods for creating esters and amides are applicable. organic-chemistry.org For instance, Fischer esterification or reaction with alkyl halides under basic conditions could yield various ester analogs. Amide synthesis can be achieved using standard peptide coupling reagents (e.g., DCC, EDC) to link the carboxylic acid with a wide range of primary or secondary amines.

A one-pot, three-component condensation reaction represents an efficient method for synthesizing N-substituted amide derivatives of the related 1,3-thiazinan-4-one system. This reaction typically involves a hydrazide, an aromatic aldehyde, and 3-mercaptopropionic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). mdpi.comnih.gov This approach could potentially be adapted for the 1,4-thiazinane scaffold.

Table 1: Examples of Ester and Amide Synthesis Strategies from Related Compounds

| Derivative Type | Synthetic Method | Starting Compound (Example) | Product Type (Example) | Reference |

|---|---|---|---|---|

| Amides | Three-Component Condensation | Quinoline hydrazide, Benzaldehyde, 3-Mercaptopropionic acid | N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)carboxamide | mdpi.comnih.gov |

| Amides | Linear Synthesis (due to core instability) | Pyruvic acid attached to an amino acid | Benzothiazine–amino acid conjugates | nih.gov |

| Esters | Not specified | 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | researchgate.net |

Hydrazide and Hydroxamic Acid Derivatives

Hydrazides are organic compounds characterized by a hydrazine-like functional group attached to a carbonyl center. fishersci.com They serve as valuable intermediates for synthesizing various heterocyclic compounds. In the context of thiazine derivatives, carbohydrazides have been used to create fused ring systems. For example, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides have been synthesized and subsequently reacted with benzaldehydes. nih.gov

Hydroxamic acids are a class of compounds with the general structure R-C(=O)N(R')OH. nih.gov They are well-known for their ability to chelate metal ions, which makes them attractive functional groups for enzyme inhibitors. nih.gov The synthesis of hydroxamic acid derivatives of this compound would typically involve the conversion of the carboxylic acid or its corresponding ester to the desired hydroxamic acid, often through reaction with hydroxylamine. nih.gov

Modification of the Thiazinane Ring System

Altering the thiazinane ring itself by adding substituents or fusing other rings can lead to significant changes in the molecule's three-dimensional shape and properties.

Introduction of Substituents at Different Positions

The introduction of substituents onto the thiazinane ring can be achieved through various synthetic methods. For the related 1,3-thiazinan-4-one scaffold, a diverse array of 2- and 2,3-substituted derivatives has been synthesized by reacting 3-mercaptopropionic acid with ammonia or primary amines and various aldehydes. mdpi.comnih.govsemanticscholar.org These multicomponent reactions allow for significant structural diversity. Such strategies could be adapted to introduce substituents at the C-2 position of the 1-oxo-1,4-thiazinane ring system.

Table 2: Examples of Substituted Thiazinane Derivatives

| Position of Substitution | Parent Ring System | Synthetic Approach | Example Substituents | Reference |

|---|---|---|---|---|

| 2- and 3-positions | 1,3-Thiazinan-4-one | Reaction of 3-mercaptopropionic acid, primary amines, and aldehydes | Aryl groups | mdpi.comnih.gov |

| 2-position | 1,3-Thiazinan-4-one | Reaction of 3-mercaptopropionic acid, ammonia, and long-chain aldehydes | Long-chain alkyl groups | mdpi.com |

Annulation of Additional Rings

Annulation, the process of building a new ring onto an existing one, can create fused bicyclic or polycyclic systems with rigid structures. beilstein-journals.org Benzothiazines, for example, are formed by fusing a benzene ring to a thiazine ring. nih.govnih.gov The synthesis of such systems often involves the reaction of 2-aminothiophenols with various carbonyl compounds. nih.govnih.gov

Another strategy involves synthesizing fused systems from smaller, functionalized components. For instance, 6-membered-ring fused thiazine-dicarboxylates have been prepared through a one-pot, three-component reaction involving an isocyanide, dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative. mdpi.com Reductive cleavage of annulated thiadiazine systems has also been used to create larger, medium-sized rings. researchgate.net These methodologies highlight the potential for expanding the 1-oxo-1,4-thiazinane core into more complex, fused heterocyclic structures.

Sulfur and Nitrogen Heteroatom Modifications

The nitrogen and sulfur atoms within the thiazinane ring are key sites for chemical modification. Their reactivity allows for the introduction of new functional groups and the alteration of the ring's electronic properties.

The sulfur atom in the thiazine ring can be oxidized to form a sulfoxide (B87167) or a sulfone (1,1-dioxide). researchgate.net For example, 1,3-thiazinan-4-one derivatives have been oxidized to their corresponding 1,1-dioxides using oxidizing agents like KMnO₄. mdpi.comnih.govsemanticscholar.org This modification significantly increases the polarity of the molecule and can alter its biological activity profile.

The nitrogen atom in the thiazine ring, being part of a lactam, is generally less nucleophilic than a free secondary amine. researchgate.net However, it can still undergo reactions such as N-alkylation under appropriate conditions. In related phenothiazine systems, the thiazine nitrogen is a common site for introducing various substituents to modulate pharmacological activity. researchgate.netnih.gov Furthermore, the core structure can be altered by replacing the benzene rings with nitrogen-containing heteroaromatic rings like pyridine, leading to azaphenothiazines. researchgate.netnih.gov This concept of heteroatom substitution could be applied to create novel analogs of the 1-oxo-1,4-thiazinane system.

Synthesis of Sulfone and Sulfoxide Derivatives

The thiazinane ring of this compound contains a sulfur atom that can exist in various oxidation states, primarily as a sulfide, sulfoxide, or sulfone. The targeted synthesis of the sulfoxide and sulfone derivatives is a key strategy in modifying the compound's physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity. These modifications can significantly influence the molecule's biological activity.

The oxidation of the sulfide to a sulfoxide (S=O) or a sulfone (SO₂) is a common and effective method for derivatization. The synthesis of L-1,4-Thiazane-3-carboxylic Acid 1-Oxide, the sulfoxide form of the parent compound, has been reported. acs.org The selective oxidation to the sulfoxide can be achieved using controlled oxidation conditions. Common laboratory reagents for this transformation include sodium meta-periodate (NaIO₄) or a single equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂).

Further oxidation of the sulfoxide, or direct oxidation of the parent sulfide with stronger oxidizing agents or excess oxidant, yields the corresponding sulfone derivative, 1,1-Dioxo-1,4-thiazinane-3-carboxylic acid. vulcanchem.com Reagents such as potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide, often in the presence of a catalyst, are utilized for this purpose. nih.gov For instance, the oxidation of substituted 1,3-thiazinan-4-ones to their 1,1-dioxide (sulfone) derivatives has been successfully achieved using KMnO₄. nih.gov This established methodology for a related isomer suggests its applicability to the 1,4-thiazinane scaffold.

The choice of oxidant and reaction conditions is critical for achieving selectivity between the sulfoxide and sulfone, as over-oxidation of the sulfoxide to the sulfone is a common side reaction. researchgate.net

| Derivative | Target Structure | Typical Synthesis Method | Key Reagents |

|---|---|---|---|

| Sulfoxide | This compound | Controlled oxidation of the parent sulfide | H₂O₂, NaIO₄ |

| Sulfone | 1,1-Dioxo-1,4-thiazinane-3-carboxylic acid | Strong oxidation of the parent sulfide or sulfoxide | KMnO₄, excess H₂O₂ |

Strategic Design of Analogs for Structure-Activity Relationship (SAR) Studies

The strategic design of analogs of this compound is essential for conducting Structure-Activity Relationship (SAR) studies. SAR studies systematically investigate how changes in a molecule's structure affect its biological activity, providing critical insights for optimizing lead compounds in drug discovery. The thiazinane scaffold offers several key positions for modification to probe these relationships.

The core principle of SAR is to create a library of related compounds by modifying specific parts of the parent molecule and then evaluating their biological effects. For the this compound scaffold, a rational design strategy would focus on four primary areas of modification:

Oxidation State of Sulfur: As discussed previously, the synthesis of sulfoxide and sulfone analogs is a primary strategy. Comparing the activity of the sulfide, sulfoxide, and sulfone can reveal the importance of the sulfur atom's oxidation state and its ability to act as a hydrogen bond acceptor for target interaction.

N-Substitutions: The secondary amine in the thiazinane ring is a prime site for modification. N-alkylation or N-acylation can alter the compound's lipophilicity, steric profile, and basicity. Introducing various alkyl, aryl, or acyl groups can explore new binding interactions with biological targets.

Carboxylic Acid Group Modification: The carboxylic acid at the C-3 position is a versatile handle for derivatization. It can be converted into esters, amides, or other bioisosteres. This allows for probing interactions within a target's binding pocket and can also be used to improve pharmacokinetic properties, for example, by creating prodrugs.

Ring Substitutions: Introducing substituents at the available carbon positions (C-2, C-5, C-6) of the thiazinane ring can provide valuable SAR data. These substitutions can influence the conformation of the six-membered ring and introduce new functional groups for potential target interactions.

SAR studies on related heterocyclic systems, such as 1,4-benzothiazines, have demonstrated that modifications to both the core heterocyclic skeleton and its side chains can dramatically alter biological activity, including apoptotic and caspase activation effects. nih.gov These findings support a similar strategic approach for the this compound framework to identify the structural features responsible for any observed bioactivity.

| Modification Site | Type of Analog | Rationale for SAR Studies |

|---|---|---|

| Sulfur Atom (C-1) | Sulfoxide, Sulfone | Evaluate the effect of sulfur oxidation state on polarity and hydrogen bonding. |

| Nitrogen Atom (C-4) | N-Alkyl, N-Aryl, N-Acyl derivatives | Modify lipophilicity, basicity, and steric bulk to probe binding pockets. |

| Carboxyl Group (C-3) | Esters, Amides, Bioisosteres | Explore new binding interactions and improve pharmacokinetic properties. |

| Thiazinane Ring | Substituted at C-2, C-5, C-6 | Alter ring conformation and introduce new functional groups for interaction. |

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Analysis

Experimental ¹H NMR data for 1-Oxo-1,4-thiazinane-3-carboxylic acid, which would detail chemical shifts, coupling constants, and signal multiplicities for each proton, is not available in the reviewed literature.

¹³C NMR Analysis

Published ¹³C NMR data, which would identify the chemical shifts for the carbonyl, carboxylic acid, and the four methylene carbons within the this compound structure, could not be located.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Analysis using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is essential for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure. However, no studies employing these techniques for this compound have been reported.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry data, which would provide the precise mass of the molecular ion of this compound and thus confirm its elemental formula (C₅H₉NO₃S), is not present in the available scientific literature.

Fragmentation Pathway Analysis

The study of fragmentation patterns, typically through tandem mass spectrometry (MS/MS), offers insights into the molecule's structural components. An analysis of the characteristic fragmentation pathways for this compound under mass spectrometric conditions has not been published.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. By analyzing the absorption or scattering of light, these methods provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of molecular structure.

Vibrational Mode Assignments

For this compound, a complete assignment of vibrational modes would require computational modeling, such as Density Functional Theory (DFT) calculations, in conjunction with experimental spectra. The primary vibrational modes expected would include stretching, bending, wagging, and twisting of the various bonds within the molecule.

Expected Vibrational Modes for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch | 3300-2500 (broad) | Stretching of the hydroxyl group in the carboxylic acid, typically broad due to hydrogen bonding. |

| N-H Stretch | 3400-3200 | Stretching of the secondary amine within the thiazinane ring. |

| C-H Stretch | 3000-2850 | Stretching of the C-H bonds in the methylene groups of the ring. |

| C=O Stretch | 1725-1700 | Stretching of the carbonyl group in the carboxylic acid. |

| S=O Stretch | 1070-1030 | Stretching of the sulfoxide (B87167) group. |

| C-N Stretch | 1250-1020 | Stretching of the carbon-nitrogen bond in the ring. |

| C-S Stretch | 700-600 | Stretching of the carbon-sulfur bond in the ring. |

| O-H Bend | 1440-1395 and 960-900 | In-plane and out-of-plane bending of the hydroxyl group. |

Note: These are generalized ranges and the precise wavenumbers for this compound would need to be determined experimentally and computationally.

Functional Group Identification

The key functional groups in this compound—carboxylic acid, secondary amine, and sulfoxide—would give rise to characteristic peaks in the IR and Raman spectra.

Carboxylic Acid: This group would be identified by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong, sharp C=O stretching band around 1725-1700 cm⁻¹.

Secondary Amine: A moderate N-H stretching peak would be expected in the region of 3400-3200 cm⁻¹.

Sulfoxide: A strong S=O stretching absorption would likely appear in the 1070-1030 cm⁻¹ range.

Thiazinane Ring: The various C-H, C-N, and C-S stretching and bending vibrations would contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), providing structural information about the heterocyclic ring.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.

Elucidation of Solid-State Molecular Structure

A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and torsion angles. This would confirm the connectivity of the atoms and reveal the exact geometry of the thiazinane ring and the orientation of the carboxylic acid and sulfoxide groups.

Conformational Analysis and Intermolecular Interactions

The crystal structure would reveal the preferred conformation of the six-membered thiazinane ring (e.g., chair, boat, or twist-boat). Furthermore, it would provide invaluable insight into the intermolecular interactions that govern the crystal packing. Key interactions would likely include:

Hydrogen Bonding: Strong hydrogen bonds are expected between the carboxylic acid groups (forming dimers) and potentially involving the N-H and S=O groups. These interactions play a crucial role in the supramolecular assembly.

Analysis of these interactions is critical for understanding the physical properties of the compound in the solid state.

Other Spectroscopic Methods

While not explicitly detailed in the outline, other spectroscopic techniques would be essential for a full characterization of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental for confirming the molecular structure in solution. The chemical shifts, coupling constants, and integration of the signals would provide detailed information about the electronic environment and connectivity of each atom.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. For this compound, the chromophores present are the carboxyl group (-COOH) and the sulfoxide group (S=O).

Table 1: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Carboxyl (-COOH) | n → π | ~200-210 | Low |

| Carboxyl (-COOH) | π → π | <200 | High |

| Sulfoxide (S=O) | n → σ* / n → π* | ~210-230 | Low to Moderate |

Note: The data in this table is hypothetical and based on the known spectroscopic behavior of the individual chromophores. Experimental verification is required for accurate values.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis

This compound possesses two stereocenters: one at the C3 carbon of the carboxylic acid and the other at the sulfur atom of the sulfoxide group. This results in the possibility of four stereoisomers (two pairs of enantiomers). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the stereochemical analysis of these chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each stereoisomer of this compound is expected to produce a unique CD spectrum, with Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum, known as a Cotton effect curve, can also be used to determine the stereochemistry of a chiral compound.

Specific experimental data from CD or ORD studies on this compound are not readily found in published literature. A comprehensive stereochemical analysis would involve the synthesis and separation of the individual stereoisomers, followed by the measurement of their respective CD and ORD spectra. The obtained spectral data would then be compared with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) to assign the absolute configuration of each isomer.

Table 2: Potential Application of Chiroptical Spectroscopy for Stereochemical Analysis

| Technique | Application | Expected Outcome |

| CD | Determination of absolute configuration at C3 and S stereocenters. Analysis of enantiomeric purity. | Unique CD spectra for each stereoisomer with characteristic Cotton effects. The sign of the Cotton effect relates to the stereochemistry. |

| ORD | Confirmation of chirality and determination of specific rotation at various wavelengths. | Characteristic Cotton effect curves for each stereoisomer, which can be used to assign absolute configuration. |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, electronic properties, and energies of molecules. For 1-Oxo-1,4-thiazinane-3-carboxylic acid, DFT calculations would be employed to predict key structural parameters and electronic features.

Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. This would provide precise information on bond lengths, bond angles, and dihedral angles. For instance, in studies of related heterocyclic compounds like benzo-1,4-thiazine derivatives, DFT has been used to calculate their optimized structures. nih.govnih.gov

Electronic Structure: Beyond geometry, DFT provides a detailed picture of the electron distribution within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap being an indicator of chemical stability. mdpi.com Additionally, DFT can be used to compute atomic charges and electrostatic potential maps, which reveal the electron-rich and electron-poor regions of the molecule, guiding the understanding of its intermolecular interactions.

A hypothetical data table for DFT-calculated properties of this compound might look like the following, although it is important to note that these are illustrative values as specific research is not available.

| Property | Calculated Value |

| Total Energy | (e.g., -X Hartrees) |

| HOMO Energy | (e.g., -Y eV) |

| LUMO Energy | (e.g., -Z eV) |

| HOMO-LUMO Gap | (e.g., Y-Z eV) |

| Dipole Moment | (e.g., D Debyes) |

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. These calculations help in assigning the signals in experimental NMR spectra to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This allows for the assignment of characteristic absorption bands to specific vibrational modes, such as C=O stretching, N-H bending, and S=O stretching.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet and visible regions, providing insights into the molecule's chromophores. In related phenothiazine compounds, TD-DFT has been used to predict and interpret their absorption spectra. mdpi.com

Conformational Analysis and Potential Energy Surfaces

The flexibility of the thiazinane ring means that this compound can exist in multiple conformations.

The six-membered thiazinane ring can adopt various conformations, such as chair, boat, and twist-boat. Computational methods can be used to explore the potential energy surface of the molecule to identify the different stable conformers and the energy barriers between them. The relative energies of these conformers determine their population at a given temperature. For similar heterocyclic systems, computational studies have elucidated the preferred ring conformations and the influence of substituents on these preferences. mdpi.com

An illustrative data table for the relative energies of different conformers could be:

| Conformer | Relative Energy (kcal/mol) |

| Chair (axial COOH) | 0.0 (Reference) |

| Chair (equatorial COOH) | (e.g., +X.X) |

| Twist-Boat | (e.g., +Y.Y) |

Tautomerism is a key consideration for molecules with amide and carboxylic acid functionalities. This compound could potentially exist in different tautomeric forms. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. For example, in a study on benzo-1,4-thiazine derivatives, quantum chemical calculations revealed that two tautomeric isomers had very similar stability, with a small energy difference between them. nih.gov Such calculations would involve optimizing the geometry of each tautomer and comparing their Gibbs free energies to predict the equilibrium populations.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations can explore the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes its conformation.

For this compound, MD simulations would be valuable for:

Conformational Sampling: To explore the full range of accessible conformations and the transitions between them, providing a more complete picture than static calculations alone.

Solvent Effects: To study the influence of the solvent on the conformational preferences and dynamics of the molecule.

Intermolecular Interactions: To simulate how the molecule interacts with other molecules, which is crucial for understanding its behavior in a biological or chemical system.

While no specific MD simulations for this compound have been reported, this technique has been applied to other complex heterocyclic molecules to understand their dynamic behavior. nih.gov

Advanced Computational Studies

Advanced computational techniques are integral to understanding the molecular properties and potential applications of this compound. These in silico methods provide deep insights into the compound's behavior at a molecular level, guiding further experimental research.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. matec-conferences.orgscirp.org This technique maps the electron distribution of a molecule in a crystalline environment, allowing for a detailed examination of how molecules interact with their neighbors. acs.org The analysis generates three-dimensional Hirshfeld surfaces and two-dimensional fingerprint plots, which together provide a comprehensive picture of all intermolecular contacts. researchgate.net

For this compound, this analysis would identify the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal structure. cell.com The surfaces are typically color-mapped to show different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

Table 1: Hypothetical Hirshfeld Surface Interaction Contributions for this compound

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | ~45-55% | Represents the most frequent, albeit weaker, van der Waals contacts between hydrogen atoms on the molecular surface. |

| O···H / H···O | ~20-30% | Indicates the presence of hydrogen bonds, likely involving the carboxylic acid and sulfoxide (B87167) oxygen atoms with hydrogen atoms from neighboring molecules. |

| C···H / H···C | ~10-15% | Reflects weaker C-H···π or other van der Waals interactions. |

| S···H / H···S | ~5-10% | Highlights contacts involving the sulfur atom of the sulfoxide group, which can act as a weak hydrogen bond acceptor. |

| Other Contacts | <5% | Includes less frequent interactions such as O···O, C···O, etc. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.orgsemanticscholar.org The fundamental principle is that the structural and physicochemical properties of a molecule determine its activity. svuonline.org QSAR models are crucial in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. drugdesign.orgcambridge.org

A QSAR study on derivatives of this compound would involve several key steps:

Data Set Assembly: A collection of derivatives with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that links the descriptors to the biological activity. neovarsity.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. drugdesign.org

For a series of this compound analogs, the resulting QSAR model could identify which molecular features are most important for a desired biological effect, guiding the rational design of more potent compounds.

Table 2: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution and reactivity. |

| Steric / Size | Molecular Weight, Molar Volume, Surface Area | The size and shape of the molecule. |

| Hydrophobicity | LogP (octanol-water partition coefficient) | The molecule's affinity for lipid vs. aqueous environments. |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for forming hydrogen bonds. |

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. nih.gov These computational models assess the "drug-likeness" of a compound, helping to identify candidates that are likely to fail in later clinical stages due to poor pharmacokinetic profiles or toxicity. nih.gov This early screening significantly reduces the time and expense of drug discovery. acs.org

For this compound, ADMET prediction would involve using various computational tools and algorithms to estimate key pharmacokinetic parameters. slideshare.netcomputabio.com These predictions are based on the compound's structure and its similarity to large databases of compounds with known properties. The goal is to evaluate its potential to be absorbed into the bloodstream, distribute to the target tissues, be metabolized by the body, be excreted efficiently, and not cause significant toxic effects.

Table 3: Predicted ADMET Profile for this compound (Illustrative)

| ADMET Parameter | Category | Predicted Value/Class | Significance |

|---|---|---|---|

| Caco-2 Permeability | Absorption | Low to Moderate | Predicts intestinal absorption rate. |

| Human Intestinal Absorption | Absorption | Good | Overall prediction of absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Distribution | Low / Non-penetrant | Indicates if the compound is likely to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Distribution | Moderate | Affects the amount of free drug available to act on its target. |

| CYP450 2D6 Inhibition | Metabolism | Non-inhibitor | Predicts potential for drug-drug interactions. |

| Human Liver Microsomal Stability | Metabolism | Moderate | Indicates how quickly the compound is broken down by liver enzymes. |

| hERG Inhibition | Toxicity | Low risk | Predicts risk of cardiotoxicity. |

| Mutagenicity (AMES test) | Toxicity | Non-mutagenic | Predicts potential to cause genetic mutations. |

Role in Biosynthesis and Enzymatic Transformations

Biogenic Pathways Leading to 1-Oxo-1,4-thiazinane-3-carboxylic Acid

The natural formation of this compound is intrinsically linked to the enzymatic processing of cysteine derivatives found in certain plant species.

The primary precursor for the biosynthesis of related cyclic sulfur compounds in plants like onions is isoalliin (B1237514), an isomer of alliin (B105686) found in garlic. wikipedia.org Isoalliin, chemically known as (S)-1-propenyl-L-cysteine sulfoxide (B87167), is a major organosulfur compound in Allium species. researchgate.net The key enzyme responsible for its transformation is alliinase (S-alkyl-L-cysteine S-oxide lyase). wikipedia.org

Alliinase is typically sequestered within plant cells and is released only upon tissue damage, such as when an onion or garlic is cut. wikipedia.org This release initiates a defensive chemical reaction. wikipedia.org The enzyme acts on isoalliin to produce 1-propenesulfenic acid. wikipedia.org This intermediate is highly reactive and can undergo further transformations. While this pathway is well-known for producing the lachrymatory factor in onions (syn-propanethial-S-oxide) through the action of a second enzyme, lachrymatory factor synthase, the sulfenic acid intermediate is also a critical point for the potential formation of other cyclic compounds. wikipedia.org The cyclization to form a thiazinane structure is a proposed consequence of the reactivity of this intermediate.

| Precursor | Enzyme | Intermediate Product |

| Isoalliin ((S)-1-propenyl-L-cysteine sulfoxide) | Alliinase | 1-Propenesulfenic acid |

This interactive table summarizes the initial enzymatic step in the biogenic pathway.

The biosynthesis involving isoalliin is part of a broader network of metabolic pathways for sulfur-containing amino acids. In mammals and other organisms, methionine and cysteine are the two main sulfur-containing amino acids. nih.gov Methionine is an essential amino acid obtained from the diet, while cysteine is considered semi-essential as it can be synthesized from methionine via the transsulfuration pathway. nih.govnih.gov

The transsulfuration pathway is a crucial metabolic route that links methionine and cysteine metabolism. researchgate.net It involves the conversion of methionine to S-adenosylmethionine (SAM), which is a universal methyl donor in numerous biological reactions. nih.gov After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. nih.gov Homocysteine stands at a critical metabolic branch point: it can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine. researchgate.net These pathways are fundamental for synthesizing key molecules and maintaining cellular redox balance. nih.gov

Enzymatic Catalysis in 1,4-Thiazinane Chemistry

Enzymes play a pivotal role not only in the biosynthesis of 1,4-thiazinane precursors but also in the broader field of synthesizing cyclic amino acids, often with high specificity.

The use of enzymes for creating cyclic amino acids and peptides is a growing area of green chemistry. For instance, peptide cyclase 1 (PCY1) has been used for the macrocyclization of peptides containing unnatural, metal-binding amino acids under mild conditions. nih.gov While distinct from the formation of simple thiazinanes, this demonstrates the capability of enzymes to facilitate complex cyclization reactions that are otherwise challenging through conventional chemical synthesis. nih.gov The enzymatic approach offers advantages in terms of reaction conditions and selectivity.

Enzyme-catalyzed reactions are renowned for their high degree of stereospecificity. In the context of alliinase, the natural substrates like alliin and isoalliin are chiral, possessing stereochemistry at both the carbon and sulfur centers. wikipedia.orgresearchgate.net However, the enzymatic reaction catalyzed by alliinase proceeds through a sulfenic acid intermediate which is not chiral. wikipedia.org Consequently, the stereochemistry of the final products of subsequent non-enzymatic cyclization or rearrangement is often not controlled. wikipedia.org This means that while the initial enzyme-substrate interaction is highly specific, the ultimate stereochemical outcome of the product may be variable if the reaction proceeds through a non-chiral intermediate.

Metabolic Pathways and Chemical Fate in Biological Systems

While the biogenic formation of this compound precursors is understood, less is known about its specific metabolic fate in biological systems. However, studies on related compounds provide valuable insights.

Research has shown that related thiazinane structures can be formed in vivo. For example, 1,3-thiazinane-4-carboxylic acid (TCA), a structural isomer of the 1,4-thiazinane, is formed from the non-enzymatic condensation of homocysteine and formaldehyde. nih.gov This compound has been identified and quantified in human urine, suggesting that such cyclic structures can be part of metabolic pathways and are ultimately excreted. nih.gov The presence of TCA in urine indicates that the thiazinane ring is relatively stable in vivo and can be processed through renal clearance. nih.gov It is plausible that this compound, if formed in the body or ingested, would follow a similar metabolic path of excretion, though specific studies are required for confirmation.

| Compound | Precursors | Biological Matrix |

| 1,3-Thiazinane-4-carboxylic acid | Homocysteine, Formaldehyde | Human Urine |

This interactive table shows a related thiazinane compound detected in biological samples.

Analytical Methodologies for Research Applications

Chromatographic Techniques

Chromatographic methods are central to the separation, identification, and quantification of chemical compounds. Despite their utility, specific protocols for 1-Oxo-1,4-thiazinane-3-carboxylic acid are not documented in the reviewed scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

No specific LC-MS or LC-MS/MS methods dedicated to the analysis of this compound have been detailed in published research. This includes a lack of information on optimized parameters such as stationary phase chemistry, mobile phase composition, gradient elution programs, and mass spectrometry settings (e.g., ionization source, fragmentation patterns).

Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of non-volatile compounds like carboxylic acids by GC-MS typically requires a derivatization step to increase volatility. colostate.eduresearchgate.net A literature search found no established GC-MS methods or derivatization protocols specifically applied to this compound. While methods exist for other thiazinane isomers, these cannot be assumed to be applicable without validation. nih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

There are no specific, validated HPLC methods published for the analysis of this compound. Consequently, there is no available data on parameters such as column selection, mobile phase, flow rate, or detection method (e.g., UV-Vis, fluorescence) for this particular compound.

Sample Preparation and Derivatization for Analysis

Effective sample preparation is critical for accurate and reliable analysis. This includes extraction from the sample matrix and chemical modification (derivatization) to make the analyte compatible with the chosen analytical technique. No specific procedures for this compound have been documented.

Derivatization with Isobutyl Chloroformate

Derivatization with isobutyl chloroformate is a technique used to prepare molecules for GC-MS analysis. nih.govnih.govresearchgate.net However, there is no evidence in the scientific literature of this method being developed, optimized, or applied specifically for the analysis of this compound.

Extraction Efficiency and Matrix Effects

As no analytical methods have been published, studies detailing the extraction efficiency of this compound from any biological or environmental matrix are not available. Similarly, research into the assessment and mitigation of matrix effects during its analysis has not been conducted or reported.

Method Validation and Quality Control in Research Settings

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. wjarr.com For compounds like cycloalliin (B177089), validation encompasses several key parameters to guarantee the quality of results in research settings. wjarr.comnih.gov

A cornerstone of method validation is establishing the linear relationship between the concentration of an analyte and the analytical instrument's response. resolian.com For the analysis of cycloalliin and related organosulfur compounds, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are commonly validated for linearity. nih.govetsu.edu

Linearity: Analytical methods for similar compounds have demonstrated excellent linearity, with correlation coefficients (r²) often exceeding 0.99, indicating a strong proportional relationship between concentration and instrument signal over a defined range. nih.govresearchgate.net

Sensitivity, LOD, and LOQ: Sensitivity refers to a method's ability to discriminate between small differences in analyte concentration. This is practically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net In pharmacokinetic studies of cycloalliin in rats, a validated LC-MS method was sensitive enough to determine that levels of its reduced metabolite were below the detection limit of 0.1 µg/mL in plasma, showcasing the high sensitivity achievable with such methods. acs.org

Table 1: Representative Method Validation Parameters for Cycloalliin Analysis via LC-MS

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Linearity (r²) | > 0.99 | Ensures instrument response is proportional to analyte concentration. |

| LOD | < 0.1 µg/mL | Defines the smallest amount of the analyte the method can reliably detect. acs.org |

| LOQ | Typically 3.3x LOD | Defines the smallest amount of the analyte that can be accurately quantified. researchgate.net |

Recovery: The recovery of an analytical method determines the proportion of the analyte that is successfully measured from the start to the end of the procedure, including extraction and sample preparation steps. It is a critical measure of a method's accuracy. In studies quantifying cycloalliin, methods have been validated to demonstrate high and consistent recovery. For instance, following intravenous administration in rats, the total urinary recovery of cycloalliin was determined to be 97.8% ± 1.3%, indicating minimal loss of the analyte during sample collection and processing. acs.orgresearchgate.net

Precision: Precision measures the degree of agreement among multiple measurements of the same sample under the same conditions. It is typically expressed as the relative standard deviation (RSD). A validated method for a related compound, allicin, demonstrated RSD values between 1.3% and 2.3% for accuracy tests, indicating high precision. nih.gov For cycloalliin analysis, intra-assay precision is expected to be within acceptable limits (typically ≤15% RSD) to ensure the reproducibility of the results. nih.gov

Table 2: Recovery and Precision Data from Cycloalliin Analog Studies

| Parameter | Reported Value | Matrix/Context | Reference |

|---|---|---|---|

| Recovery | 97.8% ± 1.3% | Urine (in vivo rat study) | acs.orgresearchgate.net |

| Precision (RSD%) | 1.3% - 2.3% | In vitro tablet dissolution (Allicin) | nih.gov |

Advanced Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS)

The complexity of biological and food matrices necessitates the use of highly selective and sensitive analytical techniques. Hyphenated techniques, which couple a separation method with a detection method, are ideal for this purpose.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the premier technique for the quantification of non-volatile, polar organosulfur compounds like cycloalliin from complex samples. resolian.comacs.org The liquid chromatography step separates the target analyte from other matrix components. The analyte is then ionized (e.g., via electrospray ionization) and detected by a tandem mass spectrometer. This detector offers exceptional specificity and sensitivity by measuring the mass-to-charge ratio of the parent molecule and its characteristic fragment ions. nih.gov A validated LC-MS method was successfully used to determine the concentration of cycloalliin and its primary metabolite in plasma, urine, feces, and various organs. acs.orgresearchgate.net

GC-MS: Gas Chromatography-Mass Spectrometry is a powerful analytical tool, but it is generally reserved for volatile and thermally stable compounds. Polar and non-volatile molecules like this compound and cycloalliin cannot be analyzed directly by GC-MS. mdpi.com To make them suitable for GC analysis, a chemical derivatization step is required. This process modifies the analyte to increase its volatility and thermal stability. Common derivatization strategies for amino acids involve esterification of the carboxylic acid group followed by acylation of the amino group. mdpi.com While feasible, the additional sample preparation step makes GC-MS a less direct method than LC-MS/MS for this class of compounds.

In-depth Analysis of this compound as a Synthetic Precursor in Organic Chemistry

Detailed investigation into the scientific literature and chemical databases reveals a significant lack of specific information regarding the chemical compound “this compound.” Despite extensive searches for its synthesis, properties, and applications as a synthetic precursor, no substantial peer-reviewed research or dedicated studies were identified for this exact molecule. The available information predominantly pertains to related but structurally distinct compounds, such as 1,3-thiazinane-4-carboxylic acid, benzo-1,4-thiazine-3-carboxylic acid, and various other thiazine and thiadiazine derivatives.

This report, therefore, cannot fulfill the request for a detailed article on "this compound" with the specified outline due to the absence of foundational research on the compound. To provide context on the broader class of related heterocyclic compounds, a discussion of their general applications in organic synthesis is presented below, drawing parallels where appropriate, while emphasizing that this information does not directly describe the subject compound.

Future Research Directions and Emerging Paradigms

Advancements in Asymmetric Synthesis of 1-Oxo-1,4-thiazinane-3-carboxylic Acid Analogs

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of efficient asymmetric synthetic methods is paramount. Future research in the synthesis of this compound analogs is poised to heavily focus on enantioselective strategies to access stereochemically pure compounds.